3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile
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Description
The compound contains a pyrazolo[3,4-b]pyridine group, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also contains a trifluoromethyl group (-CF3), which is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of compounds .
Molecular Structure Analysis
The molecule contains a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group and a methyl group attached to the pyridine ring. An amino-methyl-benzonitrile group is attached to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The presence of the amino group could allow for reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group, which can increase the lipophilicity and metabolic stability of compounds .Future Directions
Properties
IUPAC Name |
3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5/c1-9-5-12(16(17,18)19)13-14(23-24-15(13)22-9)21-8-11-4-2-3-10(6-11)7-20/h2-6H,8H2,1H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECVPRDQBQETJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NN=C2NCC3=CC(=CC=C3)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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